molecular formula C22H27N3O2S B2773577 N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 954644-16-7

N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2773577
CAS No.: 954644-16-7
M. Wt: 397.54
InChI Key: OWISPJYCXAYQJY-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural properties and potential applications in various scientific fields. The compound features a cyclopentyl group, a dihydroisoquinolinyl moiety, a thiophenyl ring, and an oxalamide linkage, which collectively contribute to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates followed by their coupling. The general synthetic route may include:

  • Step 1: : Synthesis of the dihydroisoquinoline intermediate through cyclization reactions.

  • Step 2: : Functionalization of the thiophene ring using electrophilic substitution reactions.

  • Step 3: : Formation of the oxalamide linkage via condensation reactions between oxalic acid derivatives and amines.

  • Step 4: : Coupling of the cyclopentyl amine with the functionalized thiophene-dihydroisoquinoline intermediate under specific conditions (e.g., catalyst, temperature, solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the aforementioned synthetic route to ensure scalability, efficiency, and cost-effectiveness. This could include employing continuous flow reactors, advanced catalysis techniques, and robust purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen-containing functional groups.

  • Reduction: : Removal of oxygen or addition of hydrogen atoms.

  • Substitution: : Replacement of specific substituents on the molecule.

  • Hydrolysis: : Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Common reagents and conditions for these reactions may include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, nucleophiles.

  • Hydrolysis Conditions: : Acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation could lead to the formation of ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide has found applications in several scientific fields:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Potential use in studying protein-ligand interactions due to its unique structure.

  • Medicine: : Investigation of its pharmacological properties for developing new therapeutic agents.

  • Industry: : Utilized in the production of specialized materials or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the context of its application, such as its use as a ligand in biochemical studies or as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)oxalamide

  • N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

  • N1-cyclopentyl-N2-(2-(isoquinolin-1(2H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Uniqueness

What sets N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide apart is its specific combination of functional groups, which imparts distinct chemical properties and biological activities. For instance, the cyclopentyl group adds steric bulk, influencing molecular interactions, while the thiophenyl ring can contribute to unique electronic properties.

By exploring the diverse aspects of this compound, researchers can unlock new potentials for this compound in various scientific domains.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c26-21(22(27)24-19-7-3-4-8-19)23-13-20(18-10-12-28-15-18)25-11-9-16-5-1-2-6-17(16)14-25/h1-2,5-6,10,12,15,19-20H,3-4,7-9,11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWISPJYCXAYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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